Tricin Tricin 3',5'-di-O-methyltricetin is the 3',5'-di-O-methyl ether of tricetin. Known commonly as tricin, it is a constituent of rice bran and has been found to potently inhibit colon cancer cell growth. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a metabolite. It is a trihydroxyflavone, a dimethoxyflavone and a member of 3'-methoxyflavones. It is functionally related to a tricetin. It is a conjugate acid of a 3',5'-di-O-methyltricetin(1-).
Tricin is a natural product found in Trichoderma virens, Crocus heuffelianus, and other organisms with data available.
See also: Arnica montana Flower (part of); Elymus repens root (part of).
Brand Name: Vulcanchem
CAS No.: 520-32-1
VCID: VC21338553
InChI: InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3
SMILES: O=C1C=C(C2=CC(OC)=C(O)C(OC)=C2)OC3=C1C(O)=CC(O)=C3
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Tricin

CAS No.: 520-32-1

Cat. No.: VC21338553

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Tricin - 520-32-1

CAS No. 520-32-1
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3
Standard InChI Key HRGUSFBJBOKSML-UHFFFAOYSA-N
SMILES O=C1C=C(C2=CC(OC)=C(O)C(OC)=C2)OC3=C1C(O)=CC(O)=C3
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Boiling Point 598.544°C at 760 mmHg
Melting Point 289~291℃

Pharmacokinetics

Distribution in Blood Components

Tricin demonstrates remarkable affinity for blood cells. The area under the kinetic curve of tricin distribution in blood cells for both studied doses was more than six times higher than that for tricin plasma kinetics . This high tropism for blood cells extends tricin's residence time in the body and potentially enhances its accumulation in well-perfused organs and tissues, which may improve its pharmacological efficacy .

Oral Administration

The oral pharmacokinetics of tricin is characterized by rapid absorption from the gastrointestinal tract and slow elimination, resulting in a large volume of distribution and favorable bioavailability . Following oral administration, tricin reaches maximum plasma concentrations within 20 minutes, regardless of the dose administered .

The absorption rate of tricin is very high and increases non-linearly with increasing doses. At a dose of 17.0 mg/kg, the maximum tricin concentration is approximately 20 times higher than at a dose of 4.3 mg/kg . Unlike intravenous administration, oral administration demonstrates a linear relationship between the area under the pharmacokinetic curve and the administered dose .

Table 1: Pharmacokinetic Parameters of Tricin After Oral Administration

ParameterDose 4.3 mg/kgDose 17.0 mg/kg
Time to maximum concentration20 minutes20 minutes
Elimination rateSlow (dose-independent)Slow (dose-independent)
Distribution modelSingle-compartment with absorptionSingle-compartment with absorption
BioavailabilityHighHigh
Dose-concentration relationshipLinearLinear

Biological Activities

Antioxidant and Anti-inflammatory Properties

Tricin and tricin-containing plant extracts exhibit pronounced antioxidant activity, characterized by high radical scavenging capacity . This property makes it valuable for conditions involving oxidative stress. In diabetic cardiomyopathy (DCM) cell models, tricin treatment significantly ameliorates high glucose-induced oxidative stress in H9C2 cells, as evidenced by reduced reactive oxygen species (ROS) and lactate dehydrogenase (LDH) levels, along with increased superoxide dismutase (SOD) levels in a dose-dependent manner .

The anti-inflammatory activity of tricin has been demonstrated through its ability to effectively suppress the elevation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . These effects highlight its potential utility in conditions characterized by chronic inflammation.

Signaling Pathway Modulation

Tricin exhibits notable effects on cellular signaling pathways, particularly the TLR4-MYD88-NF-κB pathway. In DCM cell models, tricin treatment markedly inhibits high glucose-induced increases in Toll-like receptor 4 (TLR4) and MYD88 protein expression, as well as the activation of the nuclear factor-kappa B (NF-κB) signaling pathway . This modulation of inflammatory signaling contributes to tricin's protective effects against high glucose-induced cardiac damage .

Anticancer Properties

Tricin demonstrates significant inhibitory effects on various tumor cells, including gastric cancer SGC-7901 cells . Studies have shown that tricin at high purity (99.4%) significantly suppresses cell colony formation and alters cell cycle progression . Specifically, it decreases the proportion of cells in the G0/G1 phase while increasing the proportion in the S and G2/M phases .

Furthermore, tricin affects energy metabolism in cancer cells by altering lactate production, ATP content, and glucose uptake . These findings suggest that tricin may impede tumor cell proliferation through its impact on both cell cycle progression and energy metabolism, highlighting its potential as an anticancer agent .

Antiviral Activity

Tricin and tricin-containing plant extracts have demonstrated pronounced antiviral activity, making them potentially valuable in managing viral infections . While the specific mechanisms underlying this activity require further investigation, the compound's ability to modulate inflammatory responses and oxidative stress likely contributes to its antiviral effects.

Therapeutic Applications

Cardioprotective Effects in Diabetes

Tricin has shown significant protective effects against diabetic cardiomyopathy. In cell models of DCM, tricin treatment effectively ameliorates high glucose-induced cardiac damage through multiple mechanisms . By reducing oxidative stress and inflammation, and inhibiting the TLR4-MYD88-NF-κB pathway, tricin demonstrates considerable therapeutic potential for DCM treatment .

These findings underscore the value of tricin as a novel therapeutic approach for managing diabetic cardiomyopathy, warranting further research and clinical investigation . The compound's ability to simultaneously target multiple pathological processes involved in DCM makes it a promising candidate for developing new treatment strategies for this condition.

Advantages of Oral Administration

Pharmacokinetic studies have demonstrated the advantages of oral administration of tricin over intravenous administration . Oral tricin administration results in high absorption rates, large volume of distribution, and favorable bioavailability . These characteristics, combined with the convenience and patient acceptability of oral administration, make this route particularly promising for potential tricin-based therapeutics.

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